molecular formula C17H16BrN5O2 B11425197 5-amino-1-[(3-bromophenyl)methyl]-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-[(3-bromophenyl)methyl]-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11425197
M. Wt: 402.2 g/mol
InChI Key: IIXNAODFWCFIFJ-UHFFFAOYSA-N
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Description

5-amino-1-[(3-bromophenyl)methyl]-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[(3-bromophenyl)methyl]-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often prepared from a suitable amine through diazotization followed by azidation.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the triazole intermediate.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced via an amide coupling reaction, using a methoxyphenyl amine and a carboxylic acid derivative of the triazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scaling, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiols, or amines under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dehalogenated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its unique structural features. The presence of the triazole ring makes it a candidate for studying interactions with biological macromolecules.

Medicine

Medically, this compound is of interest for its potential pharmacological properties. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This specific compound could be investigated for similar therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-amino-1-[(3-bromophenyl)methyl]-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The bromophenyl and methoxyphenyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-[(3-chlorophenyl)methyl]-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-[(3-fluorophenyl)methyl]-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-[(3-methylphenyl)methyl]-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-amino-1-[(3-bromophenyl)methyl]-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern The presence of the bromine atom can significantly influence the compound’s reactivity and biological activity compared to its chloro, fluoro, or methyl analogs

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C17H16BrN5O2

Molecular Weight

402.2 g/mol

IUPAC Name

5-amino-1-[(3-bromophenyl)methyl]-N-(3-methoxyphenyl)triazole-4-carboxamide

InChI

InChI=1S/C17H16BrN5O2/c1-25-14-7-3-6-13(9-14)20-17(24)15-16(19)23(22-21-15)10-11-4-2-5-12(18)8-11/h2-9H,10,19H2,1H3,(H,20,24)

InChI Key

IIXNAODFWCFIFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N

Origin of Product

United States

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